molecular formula C15H27NO B3301413 4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane CAS No. 909229-39-6

4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B3301413
CAS No.: 909229-39-6
M. Wt: 237.38 g/mol
InChI Key: DEHAFLBFUUZOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane (CAS 909229-39-6) is a bicyclic amine derivative featuring a rigid, norbornane-like scaffold with the molecular formula C15H27NO and a molecular weight of 237.38 g/mol . This compound belongs to the pharmaceutically relevant class of 2-azabicycloalkanes, which are highly valued in drug design for their chiral rigidity and versatility. They often serve as key bioisosteres for common heterocycles such as piperidine and proline, providing a unique three-dimensional structure that can enhance binding affinity and selectivity toward biological targets . In research settings, this compound has garnered significant attention for its potential biological activities, particularly within the field of neuroscience. Studies suggest it may act as a ligand for cholinergic receptors, which are critical players in neurotransmission . Modulation of these receptors is a key therapeutic strategy for investigating pathways related to neurological disorders, including Alzheimer's disease, and the compound's structure offers a valuable template for developing neuroprotective agents . The synthesis of the 2-azabicyclo[2.2.1]heptane core can be achieved through advanced methods such as rhodium-catalyzed arylation or enantioselective routes involving chiral imines, allowing for the production of stereochemically defined building blocks for discovery chemistry . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. The structural identity of the compound is confirmed by analytical techniques including 1H-NMR and 2D NMR, ensuring researchers receive a high-quality and well-characterized material for their investigations .

Properties

IUPAC Name

4-methyl-1-(4,6,6-trimethyl-2-azabicyclo[2.2.1]heptan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-11(2)6-7-13(17)16-10-15(5)8-12(16)14(3,4)9-15/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHAFLBFUUZOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CC2(CC1C(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane is a bicyclic compound with the molecular formula C15H27NO and a molecular weight of 237.38 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

The compound features a unique azabicyclo framework which contributes to its biological properties. Below are its key chemical properties:

PropertyValue
Molecular FormulaC15H27NO
Molecular Weight237.38 g/mol
PurityTypically ≥ 95%
IUPAC Name4-methyl-1-(4,6,6-trimethyl-2-azabicyclo[2.2.1]heptan-2-yl)pentan-1-one
InChI KeyDEHAFLBFUUZOMG-UHFFFAOYSA-N

Biological Activity

The biological activity of 4,6,6-trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane primarily revolves around its interaction with various biological targets, particularly cholinergic receptors.

Research indicates that this compound may act as a ligand for cholinergic receptors, which play a critical role in neurotransmission and are implicated in several neurological disorders. The binding affinity and selectivity for these receptors can influence various physiological processes including memory, learning, and muscle contraction.

Case Studies and Research Findings

  • Cholinergic Activity : A study highlighted the potential of azabicyclo compounds in modulating cholinergic activity, suggesting that derivatives like 4,6,6-trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane could be beneficial in treating conditions such as Alzheimer's disease by enhancing acetylcholine signaling .
  • Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives exhibit neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Synthetic Pathways : The synthesis of this compound has been optimized for high yield and purity using stereoselective reactions . Understanding the synthetic routes is crucial for scaling up production for research and therapeutic use.

Comparative Analysis with Related Compounds

To understand the unique properties of 4,6,6-trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
7-Azabicyclo[2.2.1]heptaneBicyclicCholinergic receptor ligand
2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptaneBicyclicNeuroprotective effects

Comparison with Similar Compounds

Core Scaffold Variations

  • 2-Azabicyclo[3.2.1]octane Derivatives : These feature an eight-membered ring system with an additional methylene group, increasing conformational flexibility compared to the [2.2.1]heptane core. This structural difference impacts biological activity; for example, 2-azabicyclo[3.2.1]octane derivatives exhibit superior antifungal activity (e.g., compound 55 in ) compared to [2.2.1]heptane analogs .
  • 7-Azabicyclo[2.2.1]heptane : Positional isomerism shifts the nitrogen atom to the bridgehead, altering electronic properties and synthetic accessibility. Synthesis often requires tin-lithium exchange and intramolecular carbolithiation .

Substituent Modifications

  • Nitrile-Containing Derivatives : Analogous compounds with nitrile substituents (e.g., Neogliptin analogs) show potent dipeptidyl peptidase-4 (DPP-4) inhibition but are prone to intramolecular cyclization, forming inactive diketopiperazines .
  • Triazole and Sulfonamide Derivatives : Combining the 2-azabicyclo[2.2.1]heptane core with triazole or sulfonamide groups enhances antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the µM range) .

Anticancer Activity

Triazole and sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane exhibit cytotoxicity via mechanisms such as lactate dehydrogenase (LDH) release and mitochondrial disruption (MTT assay) . In contrast, 2-azabicyclo[3.2.1]octane derivatives show lower antiproliferative activity but excel in antifungal applications .

Enzyme Inhibition and Drug Design

The rigid scaffold of 2-azabicyclo[2.2.1]heptane enhances binding affinity to targets like DPP-3.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Synthesis often involves nucleophilic substitution reactions (e.g., mesyl leaving group displacement with azides), Mitsunobu reactions for stereochemical control, and ring expansion via aziridinium intermediates. For example, the Mitsunobu reaction enables stereoselective access to bicyclic frameworks, while ring expansion from 2-azabicyclo[2.2.1]heptane to 2-azabicyclo[3.2.1]octane derivatives is achieved through substituent-dependent pathways .

Q. How do researchers confirm the structural identity of 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Structural confirmation relies on 1H-NMR , 2D NMR , and X-ray crystallography . For instance, distinct NMR splitting patterns differentiate 2-azabicyclo[2.2.1]heptane from 2-azabicyclo[3.2.1]octane derivatives, while X-ray analysis resolves stereochemical misassignments, as seen in corrected exo/endo configurations .

Q. What biological assays are commonly used to evaluate these compounds?

  • Methodological Answer : Standard assays include:

  • Antiproliferative activity : IC50 measurements against cancer cell lines (e.g., comparing cisplatin as a reference) .
  • Antiviral/antifungal activity : Testing against pathogens like EMCV or HPIV-3, with selectivity indices (SI) calculated to assess toxicity .
  • Asymmetric catalysis : Michael addition reactions (e.g., cyclohexanone and β-nitrostyrene) to evaluate enantiomeric excess (ee) .

Advanced Research Questions

Q. How can structural misassignments in bicyclic frameworks be resolved?

  • Methodological Answer : Misassigned stereochemistry (e.g., endo vs. exo isomers) is corrected using X-ray crystallography and 2D NOESY NMR . For example, an initial misassignment of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane was rectified via crystallographic data, highlighting the necessity of multi-technique validation .

Q. What computational methods support mechanistic studies of ring expansion reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations are critical for modeling intermediates like aziridinium ions during ring expansion. These calculations validate proposed mechanisms and predict stereochemical outcomes, as demonstrated in nucleophilic substitution pathways .

Q. How does ring expansion from 2-azabicyclo[2.2.1]heptane to 2-azabicyclo[3.2.1]octane impact biological activity?

  • Methodological Answer : Expanding the bicyclic framework enhances bioactivity. For instance, compound [33] (2-azabicyclo[3.2.1]octane derivative) showed an IC50 of 6.25 µM against cancer cells, compared to 77.57 µM for the smaller-ring analogue [32]. This suggests increased rigidity or improved target binding .

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses involving these bicyclic catalysts?

  • Methodological Answer : Enantioselectivity is improved by:

  • Chiral ligand design : Using pseudo-enantiomeric ligands to reverse induction trends.
  • Reaction condition tuning : Adjusting solvents, temperatures, and catalysts (e.g., Pd complexes with bisimidazol-2-ylidene ligands for cross-coupling amination) .

Q. What strategies mitigate toxicity in bioactive 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Toxicity profiling involves:

  • Cell line comparisons : Testing against normal vs. cancer cells to calculate selectivity indices (e.g., SI > 40 for antiviral derivatives) .
  • Functional group modulation : Introducing electron-withdrawing groups (e.g., BOC protection) to reduce reactivity with human cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.